![molecular formula C13H19ClN2O3 B1397570 4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-52-1](/img/structure/B1397570.png)
4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride” is C13H19ClN2O3. It is a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it.Physical And Chemical Properties Analysis
“4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride” is a colorless solid that is soluble in water. Its molecular weight is 286.75 g/mol.Scientific Research Applications
Piperidine Derivatives and Anti-acetylcholinesterase Activity
- Piperidine derivatives, including 4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Modifications to the benzamide moiety significantly impact activity levels. In particular, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has demonstrated potent inhibitory effects on acetylcholinesterase, making it a candidate for antidementia agent development (Sugimoto et al., 1990).
Synthesis and Pharmacological Effects
- The synthesis and pharmacological effects of various piperidine derivatives, including 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, have been explored. These studies have contributed to understanding the antihypertensive effects and binding properties to rat cardiac membrane homogenates (Ashimori et al., 1991).
Development of Novel Nitroxyl Radicals
- Piperidine nitroxyl radicals have been developed for various applications, such as antioxidants, contrast agents, and spin probes. The study focuses on enhancing the stability of these radicals towards specific reductants like ascorbic acid (Kinoshita et al., 2009).
Carboxylesterase Inhibitors
- Piperidine-based compounds have been investigated for their potential as carboxylesterase inhibitors. These inhibitors are relevant in the context of anticancer prodrug metabolism and could mitigate side effects associated with certain cancer treatments (Yoon et al., 2004).
Synthesis of Schiff and Mannich Bases
- The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones has been explored, incorporating piperidine structures. These syntheses contribute to the development of compounds with potential biological activity (Bekircan & Bektaş, 2008).
Future Directions
“4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride” has been gaining attention in scientific research due to its unique properties and potential applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-3-1-2-4-13(12)18-10-7-11-5-8-14-9-6-11;/h1-4,11,14H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXBGUNLCLVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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